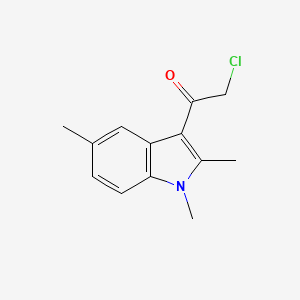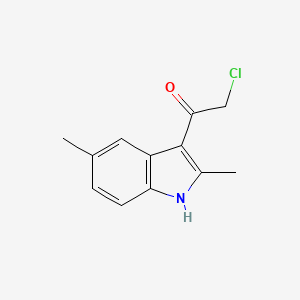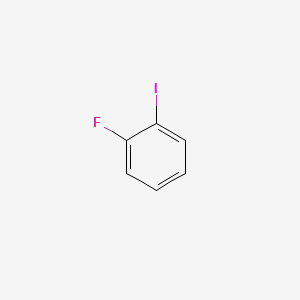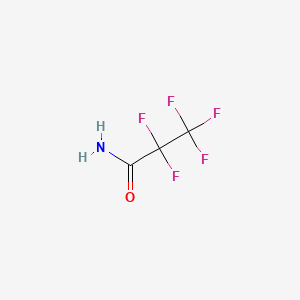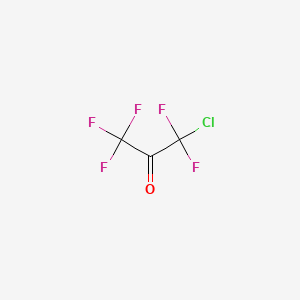
Chloropentafluoroacetone
Overview
Description
Chloropentafluoroacetone is a chemical compound with the molecular formula C3ClF5O It is a fluorinated ketone that is known for its unique chemical properties and reactivity
Mechanism of Action
Target of Action
Chloropentafluoroacetone primarily interacts with unsaturated hydrocarbons . The compound’s primary targets are olefins, which are divided into two classes based on their quenching abilities: olefins with only electron-withdrawing substituents and olefins with electron-donating substituents .
Mode of Action
The interaction of this compound with its targets results in the quenching of the compound’s fluorescence . This quenching effect can be quantitatively correlated with the ionization potential (i.p.) of the quenching molecule . This implies that the quenching by molecules containing only electron-donating substituents involves a charge-transfer complex .
Biochemical Pathways
It is known that the compound’s fluorescence in the gaseous state extends from 337 nm to greater than 560 nm , indicating that it may interact with biochemical pathways involving fluorescence or phosphorescence.
Pharmacokinetics
It is known that the compound has a boiling point of 2809 K , which may influence its distribution and bioavailability.
Result of Action
The primary result of this compound’s action is the quenching of its fluorescence when in the presence of certain olefins . The rate constants for this quenching process have been reported , providing a quantitative measure of the compound’s action.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, its fluorescence in the gaseous state at room temperature is unaffected by low pressures of oxygen . Furthermore, the fluorescence data indicate that fluorescence enhancement occurs as the pressure increases .
Biochemical Analysis
Biochemical Properties
Chloropentafluoroacetone plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to undergo photolysis, leading to the formation of carbon monoxide, trifluoromethyl radicals, and chlorodifluoromethyl radicals . These radicals can further interact with other biomolecules, leading to the formation of halogenated methanes, ethanes, and propanes. The interaction of this compound with these biomolecules can significantly impact biochemical pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound has been shown to undergo photodecomposition, leading to the formation of various radicals and halogenated compounds . The long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies. These studies have shown that this compound can cause oxidative stress and damage over time, affecting cellular function and viability.
Preparation Methods
Chloropentafluoroacetone can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoroacetone with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the use of potassium permanganate and water to synthesize this compound monohydrate . Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
Chloropentafluoroacetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds.
Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chloropentafluoroacetone has several scientific research applications:
Chemistry: It is used in the study of photochemistry and fluorescence due to its unique luminescent properties.
Biology: Research involving this compound includes its interactions with biological molecules and potential effects on biological systems.
Medicine: While not widely used in medicine, its chemical properties make it a subject of interest for potential pharmaceutical applications.
Industry: this compound is used in various industrial processes, particularly those involving fluorinated compounds.
Comparison with Similar Compounds
Chloropentafluoroacetone can be compared with other similar compounds such as hexafluoroacetone and dichlorotetrafluoroacetone. These compounds share some chemical properties but differ in their reactivity and applications. For example, hexafluoroacetone is known for its use in the synthesis of fluorinated polymers, while dichlorotetrafluoroacetone has distinct photochemical properties .
Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUUDWYPNQALHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073152 | |
| Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-53-8 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropentafluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


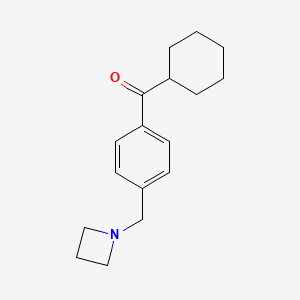
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone](/img/structure/B1346533.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone](/img/structure/B1346534.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1346535.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1346537.png)
![ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1346538.png)
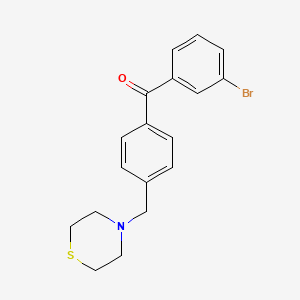
![4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346541.png)
